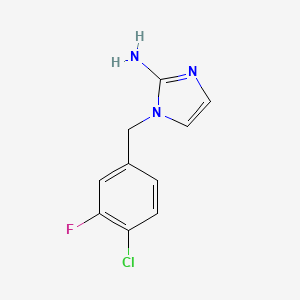

1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a 4-chloro-3-fluorobenzyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine typically involves the reaction of 4-chloro-3-fluorobenzyl bromide with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The imidazole ring can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted imidazole derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents enhances its binding affinity to certain enzymes and receptors. The imidazole ring plays a crucial role in stabilizing the compound’s interaction with these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-3-fluorobenzyl bromide

- 3-Fluorobenzyl chloride

- 4-Chloro-3-fluorobenzyl alcohol

Uniqueness

1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine is unique due to the combination of the 4-chloro-3-fluorobenzyl group with the imidazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

1-(4-Chloro-3-fluorobenzyl)-1H-imidazol-2-amine (CAS No. 1251109-01-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

The compound has the molecular formula C10H9ClFN2 and a molecular weight of approximately 220.64 g/mol. Its structure features an imidazole ring, which is known for its biological significance, especially in drug design.

Biological Activity Overview

Research has indicated that imidazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound are summarized below.

Antimicrobial Activity

Studies have shown that imidazole derivatives can possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often range between 3.12 to 12.5 μg/mL .

Anticancer Properties

Imidazole derivatives are also explored for their anticancer potential. Compounds with structural similarities to this compound have been evaluated in vitro against various cancer cell lines. For example, certain derivatives have shown IC50 values in the micromolar range against human cervical (HeLa) and lung (A549) carcinoma cells .

Structure-Activity Relationships (SAR)

The biological activity of imidazole compounds is often influenced by their structural characteristics. In the case of this compound, modifications to the benzyl moiety or the imidazole ring can significantly alter its potency and selectivity.

Table 1: Summary of Biological Activities and IC50 Values

| Compound | Biological Activity | IC50/ MIC Value |

|---|---|---|

| This compound | Antimicrobial | TBD |

| Related Imidazole Derivative A | Anticancer (HeLa) | 5 μM |

| Related Imidazole Derivative B | Antimicrobial (S. aureus) | 3.12 μg/mL |

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various imidazole derivatives, one compound similar to this compound was tested on HeLa cells, resulting in an IC50 value of approximately 5 μM. This suggests that modifications to the imidazole ring can enhance cytotoxicity against cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of imidazole derivatives revealed that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria. The presence of chlorine and fluorine atoms in the benzyl group was noted to contribute positively to the antimicrobial efficacy .

Properties

Molecular Formula |

C10H9ClFN3 |

|---|---|

Molecular Weight |

225.65 g/mol |

IUPAC Name |

1-[(4-chloro-3-fluorophenyl)methyl]imidazol-2-amine |

InChI |

InChI=1S/C10H9ClFN3/c11-8-2-1-7(5-9(8)12)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14) |

InChI Key |

XVAGAAUXMJKIKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=CN=C2N)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.